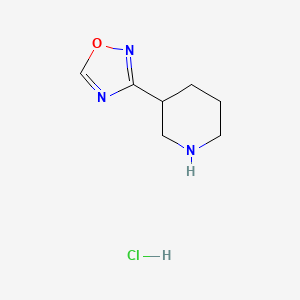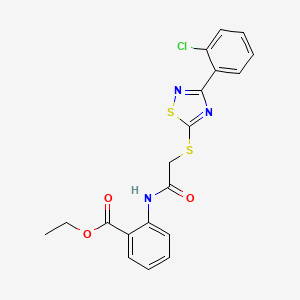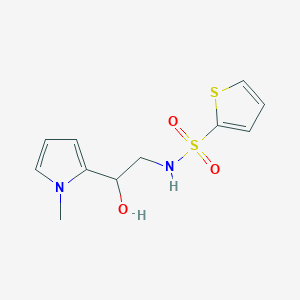
N-(cyclohex-3-en-1-yl)-2H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(cyclohex-3-en-1-yl)-2H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C9H12N4O and its molecular weight is 192.222. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Ruthenium-catalyzed Synthesis for Triazole-based Scaffolds
Ruthenium-catalyzed synthesis of 5-amino-1,2,3-triazole-4-carboxylates has been developed to provide a protected version of this triazole amino acid, overcoming issues related to the Dimroth rearrangement. This method allows for the creation of peptidomimetics or biologically active compounds based on the triazole scaffold. The prepared amino acids have been utilized for the synthesis of triazole-containing dipeptides and triazoles active as HSP90 inhibitors, highlighting their importance in medicinal chemistry and drug development (Ferrini et al., 2015).
Novel Cyclic Dipeptidyl Ureas
The synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides introduces a new class of cyclic dipeptidyl ureas. These compounds, derived from cyclohexyl or benzyl isocyanide, showcase the versatility of triazole chemistry for generating pseudopeptidic structures composed of different amino acids. The structural diversity achieved through this methodology underscores the potential for triazoles in developing novel peptidomimetics (Sañudo et al., 2006).
N-(Ferrocenylmethyl)benzene-carboxamide Derivatives
A series of N-(ferrocenylmethyl)benzene-carboxamide derivatives have been synthesized, showcasing the integration of triazole chemistry with organometallic compounds. These compounds exhibited cytotoxic effects on the MDA-MB-435-S-F breast cancer cell line, illustrating the potential of triazole derivatives in oncological research and the development of anticancer agents (Kelly et al., 2007).
Nitrogen-rich Energetic Compounds
The synthesis of 4-carboxamide-5-(1H-tetrazol-5-yl)-1H-1,2,3-triazole and its sodium complex highlights the application of triazole chemistry in the development of nitrogen-rich energetic materials. These compounds exhibit high thermal stability and low sensitivity to impact and friction, making them suitable candidates for use in explosives and propellants. The comprehensive characterization of these compounds, including their thermal and explosive properties, underscores the potential of triazoles in the field of energetic materials (Qin et al., 2016).
Spiro Derivatives of Dihydro-1,2,3-triazolo[1,5-a]pyrimidine
The preparation of a new spiro derivative of dihydro-1,2,3-triazolo[1,5-a]pyrimidine illustrates the utility of triazole chemistry in generating complex heterocyclic structures. This synthesis, achieved through a three-component reaction, demonstrates the ability to create structurally unique compounds with potential biological activities. The experimental reinvestigation of similar reactions emphasizes the versatility of triazole derivatives as scaffolds for medicinal chemistry and drug discovery (Gladkov et al., 2018).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-cyclohex-3-en-1-yl-2H-triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O/c14-9(8-6-10-13-12-8)11-7-4-2-1-3-5-7/h1-2,6-7H,3-5H2,(H,11,14)(H,10,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHCIIXNFGSTFSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)NC(=O)C2=NNN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-(Iodomethyl)-6-oxaspiro[3.4]octan-7-one](/img/structure/B2552612.png)






![3,3-dimethyl-N-[2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl]butanamide](/img/structure/B2552625.png)

![1-(4-Methyl-[2,2'-bipyrimidin]-5-yl)ethan-1-one](/img/structure/B2552628.png)
![1-(3-Bicyclo[4.1.0]heptanyl)-2-chloroethanone](/img/structure/B2552629.png)
![N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-2-ethoxyacetamide](/img/structure/B2552631.png)

![8-[(2Z)-2-[(Z)-2-chloro-3-(4-nitrophenyl)prop-2-enylidene]hydrazinyl]-7-ethyl-1,3-dimethylpurine-2,6-dione](/img/structure/B2552633.png)
